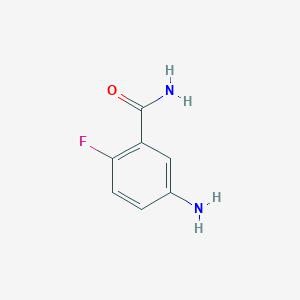

5-Amino-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLTQZWCJJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381181 | |

| Record name | 5-amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518057-72-2 | |

| Record name | 5-Amino-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-fluorobenzamide: A Technical Guide for Drug Discovery Professionals

CAS Number: 518057-72-2

Molecular Formula: C₇H₇FN₂O

Molecular Weight: 154.14 g/mol

Abstract

5-Amino-2-fluorobenzamide is a substituted aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including an ortho-fluorine atom and a meta-amino group on the benzamide scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to support researchers and scientists in their drug discovery endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key physical and spectral data for the compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 138-142 °C | [Vendor Data] |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol | [Vendor Data] |

| pKa | Not available | |

| LogP | 0.85 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (br s, 1H), 7.49 (br s, 1H), 7.10 (dd, J=8.8, 4.8 Hz, 1H), 6.95 (dd, J=10.0, 2.8 Hz, 1H), 6.79 (ddd, J=8.8, 8.0, 2.8 Hz, 1H), 5.31 (s, 2H). |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 165.7, 153.8 (d, J=242.4 Hz), 148.8, 122.9 (d, J=11.1 Hz), 118.6 (d, J=24.2 Hz), 117.2 (d, J=8.1 Hz), 115.5 (d, J=3.0 Hz). |

| Mass Spectrometry (ESI+) | m/z 155.06 [M+H]⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable approach involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This method includes the formation of the corresponding benzamide followed by the reduction of the nitro group.

Experimental Protocol: Synthesis via Reduction of 2-Fluoro-5-nitrobenzamide

This protocol outlines a representative synthesis of this compound.

Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

-

Materials: 2-Fluoro-5-nitrobenzoic acid, thionyl chloride, dichloromethane (DCM), and aqueous ammonia.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove excess thionyl chloride and DCM.

-

Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitrobenzamide.

-

Step 2: Reduction of 2-Fluoro-5-nitrobenzamide

-

Materials: 2-Fluoro-5-nitrobenzamide, ethanol, palladium on carbon (10% Pd/C), and hydrogen gas.

-

Procedure:

-

Suspend 2-fluoro-5-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The structural motif of this compound is of particular interest in the context of targeted protein degradation. Specifically, the ortho-fluorobenzamide core has been identified as a key binding element for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN.

Cereblon (CRBN) Binding

Cereblon is the primary target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. Binding of these small molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic efficacy of IMiDs in multiple myeloma.

Table 3: CRBN Binding Affinity of a Representative Analog

| Compound | Assay | IC₅₀ (µM) |

| 4-Amino-2-fluorobenzamide derivative | TR-FRET | 0.2 |

Data is for a representative analog and serves as an estimation of the potential binding affinity.

Application in PROTACs

The ability of this compound to act as a CRBN ligand makes it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like CRBN), a ligand for a target protein of interest (POI), and a linker connecting the two. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI. The 5-amino group on the benzamide ring provides a convenient attachment point for a linker, facilitating the synthesis of CRBN-based PROTACs.

Caption: PROTAC mechanism involving a this compound-based CRBN ligand.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery. Its straightforward synthesis and, most notably, its ability to serve as a high-affinity ligand for Cereblon, position it as a valuable tool for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this compound in their pursuit of innovative medicines.

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-fluorobenzamide

Introduction

5-Amino-2-fluorobenzamide (CAS No. 518057-72-2) is an organic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring an aminophenyl group, a fluorine atom, and a benzamide moiety, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The strategic placement of the fluorine atom can significantly influence the metabolic stability, lipophilicity, pKa, and binding affinity of derivative compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows relevant to its application in research.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems and for guiding its application in synthesis and formulation. While experimental data for some properties of this compound are not widely published, the available information and data from structurally related compounds are summarized below.

| Property | Value | Source |

| CAS Number | 518057-72-2 | [2][3][4] |

| Molecular Formula | C₇H₇FN₂O | [2][4] |

| Molecular Weight | 154.14 g/mol | [2][4] |

| Melting Point | Data not available. (For related 2-Amino-5-fluorobenzamide: 143–150 °C) | [5] |

| Boiling Point | Data not available. (For related 2-Amino-5-fluorobenzamide: 259.3 °C) | [5] |

| Solubility | Data not available. (Related fluorinated aminobenzamides are typically soluble in organic solvents like ethanol and acetone) | [5] |

| pKa | Data not available. (Predicted pKa for related 4-amino-2-fluoro-N-methylbenzamide is ~14.1) | [6] |

| logP (Octanol-Water Partition Coefficient) | Data not available. (Calculated logP for related 2-Amino-3-fluorobenzamide is 0.51) | [7] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters outlined above.

The melting point is a critical indicator of a solid compound's purity.[8]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 1-2 mm column of the sample at the sealed end.[9]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp). A thermometer is inserted into the apparatus to monitor the temperature of the block.

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[9][10] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[8]

Solubility testing provides insights into a compound's polarity and identifies suitable solvents for reactions, purification, and formulation.[11]

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents is used, typically starting with water, followed by 5% aqueous HCl, 5% aqueous NaOH, and an organic solvent like ethanol or acetone.[12]

-

Procedure: Approximately 25 mg of this compound is placed in a test tube.[12] 0.75 mL of the selected solvent is added in small portions, and the tube is shaken vigorously after each addition.[12]

-

Observation: The compound is classified as "soluble" if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to reveal the presence of basic (amine) or acidic functional groups, respectively.[13][14] For instance, solubility in 5% HCl would suggest the presence of a basic amine group.[13]

The acid dissociation constant (pKa) quantifies the acidity or basicity of ionizable groups in a molecule, which is critical for understanding its charge state and solubility at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-organic co-solvent mixture if aqueous solubility is low) to create a solution of known concentration.[15]

-

Titration: The solution is placed in a beaker with a calibrated pH electrode. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from a burette.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the curve, where half of the compound has been protonated or deprotonated.[15]

LogP is the measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.[16]

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[17]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.[18]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous buffer is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of this compound.

Caption: Workflow for solubility characterization of an organic compound.

Caption: General workflow for the synthesis and purification of a chemical intermediate.

References

- 1. This compound | 518057-72-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. calpaclab.com [calpaclab.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. youtube.com [youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to 5-Amino-2-fluorobenzamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-fluorobenzamide, a crucial chemical intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable starting material for developing compounds targeting a range of diseases, particularly in the fields of oncology and neurology.

Core Molecular Data

This compound is a substituted benzamide with the molecular formula C₇H₇FN₂O.[1] The presence of a fluorine atom and an amino group on the benzene ring provides distinct chemical properties that are highly advantageous in medicinal chemistry. These substitutions can influence metabolic stability, binding affinity, and the overall pharmacokinetic profile of derivative compounds.[2]

Molecular Structure

The structure consists of a central benzene ring substituted with a fluorine atom at position 2, an amino group (-NH₂) at position 5, and a carboxamide group (-CONH₂) at position 1.

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for reaction planning, characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| CAS Number | 518057-72-2 | [1] |

| IUPAC Name | This compound | |

| InChI Key | DGQLTQZWCJJIRU-UHFFFAOYSA-N |

Synthetic and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable for researchers interested in creating novel analogues. Below is a generalized workflow for its preparation, followed by a representative experimental protocol for a downstream application—a kinase inhibition assay—where derivatives of this compound are frequently evaluated.

Generalized Synthetic Workflow

A common strategy for synthesizing this molecule involves the reduction of a nitro group precursor. This multi-step process typically starts with a readily available fluorinated nitrobenzoic acid.

Caption: Generalized synthetic route to this compound.

Protocol Details:

-

Amidation: 2-Fluoro-5-nitrobenzoic acid is first converted to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aqueous ammonia (NH₄OH) or ammonia gas to form the amide, yielding 2-Fluoro-5-nitrobenzamide.

-

Reduction: The nitro group of 2-Fluoro-5-nitrobenzamide is reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Experimental Protocol: Kinase Inhibition Assay (Representative)

Derivatives of this compound are frequently designed as kinase inhibitors. The following is a representative protocol for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as a receptor tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound.

Materials:

-

Recombinant human kinase (e.g., FGFR1, VEGFR2)

-

Kinase-specific peptide substrate

-

Test compound stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product (phosphorylated substrate) or remaining ATP.

-

Data Acquisition: Read the plate using a suitable microplate reader (e.g., luminescence or fluorescence).

-

Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Application in Drug Discovery: Targeting Signaling Pathways

As a versatile chemical scaffold, this compound is a foundational element in the synthesis of inhibitors that target critical cell signaling pathways implicated in cancer and other diseases. One of the most important of these is the RAS-RAF-MEK-ERK pathway, a central regulator of cell growth and survival.

Caption: The RAS-RAF-MEK-ERK pathway, a common target for kinase inhibitors.

This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF or RAS. Small molecule inhibitors, often developed using scaffolds like this compound, are designed to bind to the ATP-binding pocket of kinases such as BRAF and MEK, thereby blocking downstream signaling and inhibiting uncontrolled cell growth. The strategic placement of the amino and fluoro groups on the benzamide scaffold allows for diverse chemical modifications, enabling the optimization of potency, selectivity, and drug-like properties for these targeted therapies.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and effective multi-step synthesis pathway for 5-Amino-2-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nitration of o-fluorotoluene and proceeds through oxidation, amidation, and final reduction. This document details the experimental protocols, presents quantitative data for each key transformation, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in four main stages, starting from the readily available o-fluorotoluene. The overall transformation is depicted below:

This pathway involves the introduction of a nitro group, which is then used to direct the subsequent functional group transformations, culminating in the desired product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, providing a comparative overview of the expected outcomes.

Table 1: Synthesis of 2-Fluoro-5-nitrotoluene from o-Fluorotoluene

| Parameter | Value | Reference |

| Reactants | o-Fluorotoluene, Nitric Acid, Sulfuric Acid | [1] |

| Reaction Time | 3 hours | [1] |

| Temperature | 20-35 °C | [1] |

| Product Yield | Mixture of isomers | [1] |

| Purity | Requires purification by vacuum distillation | [1] |

Table 2: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Oxidation

| Parameter | Value | Reference |

| Reactant | 2-Fluoro-5-nitrotoluene | Analogous to[2] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Analogous to[2] |

| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Analogous to[2] |

| Solvent | Water | Analogous to[2] |

| Yield | ~74% (by analogy) | [2] |

Table 3: Synthesis of 2-Fluoro-5-nitrobenzamide via Amidation

| Parameter | Value | Reference |

| Reactant | 2-Fluoro-5-nitrobenzoic Acid | Analogous to[2] |

| Reagents | Thionyl Chloride (SOCl₂), Ammonia | Analogous to[2] |

| Yield | ~95% (by analogy for N-methylbenzamide) | [2] |

Table 4: Synthesis of this compound via Reduction

| Parameter | Value | Reference |

| Reactant | 2-Fluoro-5-nitrobenzamide | Analogous to[2] |

| Catalyst | Palladium on Carbon (Pd/C) | [2] |

| Solvent | Methanol or Ethanol | [3] |

| Hydrogen Source | H₂ gas | [3] |

| Yield | ~98% (by analogy) | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Nitration of o-Fluorotoluene

This initial step involves the electrophilic nitration of o-fluorotoluene to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.[1]

Materials:

-

o-Fluorotoluene

-

Nitric Acid (concentrated)

-

Sulfuric Acid (concentrated)

-

Reaction kettle with stirring and cooling capabilities

Procedure:

-

Charge the reaction kettle with o-fluorotoluene.

-

Cool the o-fluorotoluene to 20°C using a water bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Under vigorous stirring, slowly add the nitrating mixture to the o-fluorotoluene, maintaining the reaction temperature between 20-35°C.[1]

-

After the addition is complete, continue to stir the mixture at this temperature for 3 hours to ensure the reaction goes to completion.[1]

-

Upon completion, allow the layers to separate. The upper organic layer contains the mixture of nitrated products.

-

Wash the organic layer with water and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The isomers are then separated by high-efficiency vacuum distillation to isolate the desired 2-fluoro-5-nitrotoluene.[1]

Step 2: Oxidation of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-nitrobenzoic Acid

This step converts the methyl group of 2-fluoro-5-nitrotoluene into a carboxylic acid using a strong oxidizing agent. The use of a phase transfer catalyst is recommended to facilitate the reaction between the aqueous oxidant and the organic substrate.[2]

Materials:

-

2-Fluoro-5-nitrotoluene

-

Potassium Permanganate (KMnO₄)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.

-

Add 2-fluoro-5-nitrotoluene and the phase transfer catalyst to the flask.

-

Heat the mixture with stirring.

-

In a separate beaker, prepare an aqueous solution of potassium permanganate.

-

Slowly add the potassium permanganate solution to the reaction mixture.

-

Maintain the reaction at an elevated temperature (e.g., reflux) until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-fluoro-5-nitrobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Amidation of 2-Fluoro-5-nitrobenzoic Acid to 2-Fluoro-5-nitrobenzamide

This two-step, one-pot procedure converts the carboxylic acid into the corresponding primary amide. The carboxylic acid is first activated by conversion to an acyl chloride, which then readily reacts with ammonia.

Materials:

-

2-Fluoro-5-nitrobenzoic Acid

-

Thionyl Chloride (SOCl₂)

-

A catalytic amount of Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Ammonia (aqueous solution or gas)

Procedure:

-

In a flask under an inert atmosphere, suspend 2-fluoro-5-nitrobenzoic acid in the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the suspension.

-

Heat the mixture to reflux and maintain until the solid has dissolved and gas evolution ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution, ensuring the temperature remains low.

-

Stir the reaction mixture until the amidation is complete (monitor by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2-fluoro-5-nitrobenzamide.

-

The product can be purified by recrystallization.

Step 4: Reduction of 2-Fluoro-5-nitrobenzamide to this compound

The final step is the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Materials:

-

2-Fluoro-5-nitrobenzamide

-

Palladium on Carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzamide in a suitable solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Rinse the filter cake with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

This guide outlines a robust and logical synthetic pathway to this compound. The protocols provided are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. For all procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Synthesis of 5-Amino-2-fluorobenzamide: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing 5-Amino-2-fluorobenzamide, a key building block in the development of various pharmaceutical agents. The selection of an appropriate starting material is critical for optimizing yield, purity, and overall process efficiency. This document details the most common starting materials, provides comprehensive experimental protocols for key transformations, and presents quantitative data to facilitate comparison between the different synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound (MW: 154.14 g/mol , CAS: 518057-72-2) predominantly proceeds through two main strategic routes, both originating from commercially available nitro-substituted precursors.[1] A third, more direct route, begins with the corresponding amino acid. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The primary routes are:

-

Route A: Starting from 2-Fluoro-5-nitrobenzonitrile.

-

Route B: Starting from 2-Fluoro-5-nitrobenzoic Acid.

-

Route C: Starting from 5-Amino-2-fluorobenzoic Acid.

These pathways involve key chemical transformations, including the reduction of an aromatic nitro group and the formation or hydrolysis of a functional group to yield the final benzamide.

Route A: Synthesis from 2-Fluoro-5-nitrobenzonitrile

This route is a common and effective method for the preparation of this compound. It involves a two-step process: the reduction of the nitro group to an amine, followed by the hydrolysis of the nitrile to the primary amide.

Logical Workflow for Route A

Caption: Synthetic workflow starting from 2-Fluoro-5-nitrobenzonitrile.

Experimental Protocols for Route A

Step 1: Synthesis of 5-Amino-2-fluorobenzonitrile

This step focuses on the selective reduction of the nitro group. Stannous chloride (tin(II) chloride) in a non-acidic medium is a well-established method for this transformation, offering high chemoselectivity.[2][3]

-

Reaction: Reduction of 2-Fluoro-5-nitrobenzonitrile.

-

Reagents: 2-Fluoro-5-nitrobenzonitrile, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethyl acetate.

-

Procedure: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approx. 8-10 eq). The mixture is heated to reflux for 1.5 to 2 hours. After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-2-fluorobenzonitrile.[1]

Step 2: Synthesis of this compound

The hydrolysis of the nitrile group to a primary amide can be achieved under either acidic or basic conditions. The choice of conditions can depend on the stability of the substrate to the reaction environment.

-

Reaction: Hydrolysis of 5-Amino-2-fluorobenzonitrile.

-

Reagents: 5-Amino-2-fluorobenzonitrile, Sulfuric acid or Sodium hydroxide, Water.

-

Illustrative Procedure (Acid-Catalyzed): 5-Amino-2-fluorobenzonitrile (1.0 eq) is added to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The mixture is stirred and allowed to warm to room temperature, and then heated (e.g., 60-80 °C) for a specified duration until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Quantitative Data for Route A

| Step | Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 1 | 2-Fluoro-5-nitrobenzonitrile | 5-Amino-2-fluorobenzonitrile | SnCl₂·2H₂O, Ethyl Acetate | Reflux, 1.5 h | ~82% | [1] |

| 2 | 5-Amino-2-fluorobenzonitrile | This compound | H₂SO₄ or NaOH (aq) | Heating | Variable | General Method |

Route B: Synthesis from 2-Fluoro-5-nitrobenzoic Acid

This pathway involves the initial formation of the benzamide functional group, followed by the reduction of the nitro group. This sequence avoids potential side reactions that might occur during the amidation of the final amino-substituted benzoic acid.

Logical Workflow for Route B

Caption: Synthetic workflow starting from 2-Fluoro-5-nitrobenzoic Acid.

Experimental Protocols for Route B

Step 1: Synthesis of 2-Fluoro-5-nitrobenzamide

The conversion of the carboxylic acid to the primary amide is a standard transformation. A common method involves the formation of an acyl chloride intermediate, which then reacts with ammonia.

-

Reaction: Amidation of 2-Fluoro-5-nitrobenzoic Acid.

-

Reagents: 2-Fluoro-5-nitrobenzoic Acid, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).

-

Procedure: 2-Fluoro-5-nitrobenzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the acid is consumed. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude acyl chloride is then cooled and carefully added to a cold (e.g., 0-10 °C) concentrated solution of ammonium hydroxide with vigorous stirring. The resulting precipitate, 2-fluoro-5-nitrobenzamide, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[4]

-

Reaction: Reduction of 2-Fluoro-5-nitrobenzamide.

-

Reagents: 2-Fluoro-5-nitrobenzamide, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Methanol).

-

Procedure: 2-Fluoro-5-nitrobenzamide (1.0 eq) is dissolved in a suitable solvent like ethanol. A catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred at room temperature until the uptake of hydrogen ceases. The reaction is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data for Route B

| Step | Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 1 | 2-Fluoro-5-nitrobenzoic Acid | 2-Fluoro-5-nitrobenzamide | 1. SOCl₂, 2. NH₄OH | 1. Reflux, 2. 0-10 °C | High | General Method |

| 2 | 2-Fluoro-5-nitrobenzamide | This compound | H₂, Pd/C, Ethanol | Room Temp, H₂ atm. | High (>90%) | General Method[4] |

Route C: Synthesis from 5-Amino-2-fluorobenzoic Acid

This is the most direct route, involving a single amidation step. However, the starting material, 5-Amino-2-fluorobenzoic acid, may be more expensive or less readily available than the nitro-substituted precursors. The presence of the free amino group can sometimes complicate the amidation reaction, potentially requiring a protection-deprotection sequence or carefully chosen coupling agents.

Logical Workflow for Route C

Caption: Direct amidation of 5-Amino-2-fluorobenzoic Acid.

Experimental Protocol for Route C

Direct Amidation of 5-Amino-2-fluorobenzoic Acid

Peptide coupling reagents are often employed for the direct conversion of carboxylic acids to amides under mild conditions.

-

Reaction: Direct amidation of 5-Amino-2-fluorobenzoic Acid.

-

Reagents: 5-Amino-2-fluorobenzoic Acid, Coupling agent (e.g., CDI, EDC/HOBt), Ammonia source (e.g., Ammonium chloride and a base), Solvent (e.g., DMF, DCM).

-

Procedure: To a solution of 5-Amino-2-fluorobenzoic acid (1.0 eq) in an aprotic solvent like DMF, a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature to form an activated intermediate. Subsequently, a source of ammonia, such as ammonium chloride in the presence of a non-nucleophilic base like triethylamine, is added. The reaction is stirred until completion. The product is typically isolated after an aqueous workup and extraction, followed by purification if necessary.[5]

Quantitative Data for Route C

| Step | Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 1 | 5-Amino-2-fluorobenzoic Acid | This compound | CDI, NH₄Cl, Et₃N, DMF | Room Temperature | Variable | [5] |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice between starting from 2-Fluoro-5-nitrobenzonitrile (Route A) or 2-Fluoro-5-nitrobenzoic Acid (Route B) often comes down to reagent cost, safety considerations, and familiarity with the required chemical transformations. Both routes are robust and generally high-yielding. Route C , the direct amidation of 5-Amino-2-fluorobenzoic Acid , offers the shortest path but may require more specialized and costly reagents. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

The Pivotal Role of Fluorine in the Biological Activity of 5-Amino-2-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry, primarily as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring a benzamide core with amino and fluoro substituents, provides a unique scaffold for targeting various biological entities. The strategic placement of the fluorine atom at the ortho-position significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the role of the fluorine atom in the activity of this compound, with a focus on its interaction with Cereblon (CRBN) and its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

The Strategic Importance of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's biological profile.

Key effects of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, thereby enhancing absorption and distribution.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can lead to a significant increase in binding affinity and potency.

Activity of this compound

The biological activity of this compound is primarily attributed to its benzamide core, a known pharmacophore for various enzyme inhibitors. The presence and position of the amino and fluoro substituents play a crucial role in defining its target specificity and potency.

Interaction with Cereblon (CRBN)

Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. It is the primary target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The binding of small molecules to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Studies on benzamide-type derivatives have demonstrated that the presence of a fluorine atom at the ortho-position of the benzamide ring significantly enhances binding affinity to CRBN. This is attributed to favorable interactions between the fluorine atom and the protein's binding pocket.

Table 1: Quantitative Data on the Binding Affinity of Benzamide Derivatives to CRBN

| Compound | Structure | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) for CRBN Binding |

| 8a | 2-aminobenzamide | H | H | H | H | >1000 |

| 8b | 4-amino-2-fluorobenzamide | F | H | NH₂ | H | 250 ± 50 |

| 8c | 5-aminobenzamide | H | H | H | NH₂ | >1000 |

| 8d (this compound) | This compound | F | H | H | NH₂ | 63 ± 16 |

Data sourced from a study on novel benzamide-type Cereblon binders. The IC₅₀ values were determined using a competitive binding assay.

As shown in Table 1, the introduction of a fluorine atom at the C2 position in 4-aminobenzamide (compound 8b) significantly improves CRBN binding compared to the non-fluorinated analog (compound 8a). More strikingly, this compound (compound 8d) exhibits the highest affinity in this series, with an IC₅₀ of 63 ± 16 µM[1]. This highlights the critical role of the ortho-fluoro substituent in enhancing the interaction with CRBN.

The binding of a ligand, such as a derivative of this compound, to CRBN can induce a conformational change in the E3 ligase complex. This altered conformation can lead to the recruitment of a "neosubstrate" protein that would not normally be targeted by this ligase. The subsequent polyubiquitination of the neosubstrate marks it for degradation by the 26S proteasome. This mechanism is a cornerstone of targeted protein degradation, a rapidly emerging therapeutic modality.

Caption: CRBN-mediated targeted protein degradation pathway.

Postulated PARP Inhibitory Activity

The benzamide moiety is a well-established pharmacophore for inhibitors of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

While direct quantitative data for the PARP inhibitory activity of this compound is not extensively available in the public domain, its structural similarity to known PARP inhibitors suggests it may possess such activity. The fluorine atom at the ortho-position could potentially enhance its binding to the nicotinamide-binding pocket of PARP enzymes through favorable interactions, thereby increasing its inhibitory potency. Further enzymatic assays are required to quantify the specific IC₅₀ value of this compound against various PARP isoforms.

PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be effectively repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Caption: PARP inhibition leading to synthetic lethality.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general procedures for the synthesis of substituted benzamides. A common method involves the amidation of a corresponding benzoic acid derivative.

Materials:

-

5-Amino-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia (NH₃) solution or Ammonium chloride (NH₄Cl) with a base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 5-amino-2-fluorobenzoic acid in an anhydrous solvent under an inert atmosphere, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Amidation: In a separate flask, prepare a solution of ammonia or a mixture of ammonium chloride and a base in an anhydrous solvent. Cool this solution to 0 °C.

-

Slowly add the freshly prepared 5-amino-2-fluorobenzoyl chloride solution to the ammonia solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: General synthetic workflow for this compound.

CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of a compound to CRBN in a competitive format.

Principle: The assay utilizes a fluorescently labeled tracer that binds to CRBN. When a test compound binds to CRBN, it displaces the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human CRBN-DDB1 protein complex

-

Fluorescently labeled CRBN ligand (tracer)

-

Terbium-conjugated anti-tag antibody (e.g., anti-GST or anti-His)

-

Assay buffer

-

384-well microplates

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of the CRBN-DDB1 complex and the fluorescent tracer to each well.

-

Add the terbium-conjugated antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PARP Inhibition Assay (Enzymatic Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP using NAD⁺ as a substrate. Inhibition of PARP leads to a decrease in PAR formation.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (to stimulate PARP activity)

-

Histone-coated microplate

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer

-

Stop solution

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

To the wells of a histone-coated plate, add the test compound dilutions.

-

Add a mixture of PARP1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD⁺.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate.

-

Wash the plate again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position demonstrably enhances its binding affinity to CRBN, making it and its derivatives promising candidates for the development of novel molecular glue degraders. While its activity as a PARP inhibitor is plausible based on its benzamide core, further quantitative studies are necessary to confirm and characterize this potential. The multifaceted role of the fluorine atom in modulating the physicochemical and biological properties of this compound underscores the power of fluorine chemistry in modern drug discovery and development. This technical guide provides a foundational understanding for researchers and scientists to further explore the therapeutic potential of this and related fluorinated compounds.

References

Spectroscopic and Structural Elucidation of 5-Amino-2-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Amino-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol [1][2] |

| CAS Number | 518057-72-2[1][3] |

| Appearance | Expected to be a solid |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of similar benzamide and fluorinated aromatic compounds.[4][5][6]

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | br s | 1H | -CONH₂ |

| ~7.2 - 7.4 | br s | 1H | -CONH₂ |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.5 - 6.7 | m | 1H | Ar-H |

| ~5.0 - 5.5 | br s | 2H | -NH₂ |

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~150 - 155 (d) | C-F |

| ~145 - 150 | C-NH₂ |

| ~125 - 130 | Ar-C |

| ~115 - 120 (d) | Ar-C |

| ~110 - 115 | Ar-C |

| ~105 - 110 | Ar-C |

Note: (d) indicates a doublet due to C-F coupling.

2.3. Infrared (IR) Spectroscopy

Predicted major IR absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H Stretch (Amine and Amide) |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1680 - 1640 | C=O Stretch (Amide I) |

| 1620 - 1580 | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1400 - 1200 | C-N Stretch, C-F Stretch |

2.4. Mass Spectrometry (MS)

Predicted m/z peaks for the molecular ion and major fragments under Electron Ionization (EI).

| m/z | Assignment |

| 154 | [M]⁺ |

| 138 | [M - NH₂]⁺ |

| 110 | [M - CONH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard one-pulse experiment would be used, while for ¹³C NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectral analysis can be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

4.1. Synthetic Pathway

A plausible synthetic route to this compound starting from 2-fluoro-5-nitrobenzoic acid is outlined below. This pathway involves the protection of the carboxylic acid, reduction of the nitro group, and subsequent amidation.

4.2. Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

References

Solubility Profile of 5-Amino-2-fluorobenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-fluorobenzamide in various organic solvents. Due to the limited availability of direct quantitative experimental data for this compound, this guide presents solubility data for structurally related benzamide derivatives to offer valuable insights and comparative benchmarks. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications. This document also includes a visualization of a typical synthesis workflow for a related benzamide derivative, offering a broader context for the compound's role in chemical processes.

Introduction

This compound is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an amino group, a fluorine atom, and an amide moiety, suggests a potential for diverse intermolecular interactions, influencing its physicochemical properties, including solubility. Solubility is a critical parameter in drug development, impacting bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in a range of organic solvents is crucial for its application in synthesis, purification, and formulation development.

Estimated Solubility of this compound

Table 1: Quantitative Solubility Data for Structurally Related Benzamides

It is important to note that the presence of the amino and fluoro substituents on the benzamide core of this compound will influence its solubility relative to the compounds shown below. The amino group may increase polarity and hydrogen bonding capacity, while the fluorine atom can modulate lipophilicity and crystal lattice energy.

| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Benzamide | Water | 298.15 | 0.13 |

| Benzamide | Methanol | 298.15 | 2.64 |

| Benzamide | Ethanol | 298.15 | 1.85 |

| Benzamide | 1-Propanol | 298.15 | Not Available |

| Benzamide | Acetone | 298.15 | 2.15 |

| Benzamide | Ethyl Acetate | Not Available | Not Available |

| 4-Aminobenzamide | Water | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Methanol | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Ethanol | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Isopropanol | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Acetone | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Ethyl Acetate | 283.15 - 323.15 | Data available, increases with temp. |

| 4-Aminobenzamide | Acetonitrile | 283.15 - 323.15 | Data available, increases with temp. |

Note: The solubility of 4-Aminobenzamide was measured across a temperature range, and for brevity, the exact values at each temperature are not listed here but are noted to increase with temperature.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24-72 hours, to ensure that saturation is reached. The agitation ensures continuous mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring not to disturb the solid pellet at the bottom.

-

Immediately filter the supernatant using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Transfer the filtered supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of a Representative Synthetic Workflow

To provide a broader context for the handling and application of benzamide derivatives, the following diagram illustrates a general synthetic workflow for a related compound, 2-Amino-5-chloro-2'-fluorobenzophenone, via an isoxazole intermediate. This multi-step synthesis highlights the importance of understanding solubility for purification and reaction optimization.

Caption: A generalized workflow for the synthesis of a substituted benzophenone.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a foundational understanding based on structurally similar compounds and outlines a robust experimental protocol for its precise determination. The provided methodologies and comparative data will aid researchers, scientists, and drug development professionals in effectively utilizing this compound in their research and development endeavors. The generation of accurate solubility data through the described protocol is highly encouraged to build a comprehensive physicochemical profile of this compound.

Methodological & Application

5-Amino-2-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: 5-Amino-2-fluorobenzamide has emerged as a valuable and versatile building block in medicinal chemistry, primarily driven by its strategic incorporation into molecules designed for targeted therapies in oncology and other disease areas. The presence of a fluorine atom at the 2-position and an amino group at the 5-position of the benzamide core imparts favorable physicochemical properties, influencing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research.

Application Notes

Cereblon (CRBN) Ligands for Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound derivatives is in the development of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands serve as the E3 ligase-recruiting element in Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

The benzamide moiety can be modified to enhance binding affinity to CRBN. The fluorine substitution at the ortho-position is a key feature that can improve this interaction.[2] By linking these CRBN ligands to a binder of a protein of interest (e.g., a kinase or a transcription factor), the resulting PROTAC can hijack the cell's ubiquitin-proteasome system to selectively degrade the target protein. This approach is being actively pursued for the development of new cancer therapies.[3]

Potential as PARP Inhibitors

The aminobenzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. While 3-aminobenzamide is a known PARP inhibitor, derivatives of this compound are also being explored for this application. The rationale is that the benzamide core mimics the nicotinamide moiety of the PARP substrate NAD+. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Kinase Inhibitors

The structural features of this compound make it a suitable starting point for the synthesis of various kinase inhibitors. The amino group provides a convenient handle for the introduction of different substituents to explore the chemical space around the kinase active site and to modulate selectivity and potency.

Data Presentation

Quantitative Bioactivity Data

The following tables summarize key quantitative data for derivatives of aminobenzamides, highlighting their potential in different therapeutic applications.

Table 1: Cereblon (CRBN) Binding Affinity of Substituted Benzamide Derivatives

| Compound ID | R1 (at 4-position) | R2 (at N-position) | CRBN Binding IC50 (µM) |

| 1a | H | Glutarimide | >100 |

| 1b | F | Glutarimide | 25.4 |

| 2a | H | Methyl-glutarimide | 15.8 |

| 2b | F | Methyl-glutarimide | 5.2 |

Data adapted from studies on benzamide-type CRBN binders. The IC50 values demonstrate the enhanced binding affinity upon fluorine substitution.

Table 2: Antiproliferative Activity of a BRD4-targeting PROTAC Derived from a Benzamide-based CRBN Ligand

| Cell Line | PROTAC IC50 (nM) |

| MV4-11 | 0.8 |

| MOLM-13 | 1.2 |

| RS4;11 | 2.5 |

This data showcases the potent anticancer activity of PROTACs utilizing benzamide-based CRBN ligands to degrade the oncoprotein BRD4.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-5-amino-2-fluorobenzamides via Amide Coupling

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound using a standard amide coupling reagent such as HATU.

Materials:

-

5-Amino-2-fluorobenzoic acid

-

Desired primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Amino-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-amino-2-fluorobenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound derivatives to CRBN.

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled thalidomide tracer

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Pomalidomide (as a positive control)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (Pomalidomide) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In the wells of the microplate, add the assay buffer, the fluorescently labeled thalidomide tracer (at a fixed concentration, e.g., 10 nM), and the serially diluted test compounds or controls.

-

Initiate the binding reaction by adding the purified CRBN protein to each well (at a fixed concentration, e.g., 50 nM).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 values by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualizations

References

- 1. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

5-Amino-2-fluorobenzamide: A Key Intermediate for Novel Kinase and Signaling Pathway Inhibitors

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Amino-2-fluorobenzamide is a versatile chemical intermediate proving to be of significant value in the discovery and development of novel kinase and signaling pathway inhibitors. Its unique structural features, including a fluorine atom, an amino group, and a benzamide moiety, provide a scaffold that can be readily modified to generate potent and selective inhibitors of key cellular signaling pathways implicated in a range of diseases, most notably in oncology and inflammatory conditions. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1] This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of a Signal Transducer and Activator of Transcription 6 (STAT6) inhibitor, a critical component of the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target